molecular formula C11H11NO2S B14751569 Ethyl 2-(4-isothiocyanatophenyl)acetate

Ethyl 2-(4-isothiocyanatophenyl)acetate

Cat. No.: B14751569
M. Wt: 221.28 g/mol
InChI Key: QEBRCXKNRYGSOR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-isothiocyanatophenyl)acetate is an organic compound with the molecular formula C11H11NO2S It is characterized by the presence of an ethyl ester group and an isothiocyanate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-isothiocyanatophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacetate with 4-isothiocyanatophenylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Another method involves the use of phenyl isothiocyanate and ethyl 2-bromoacetate in the presence of a catalyst such as copper(I) iodide. This reaction proceeds under mild conditions and provides good yields of the target compound .

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-isothiocyanatophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary amines, alcohols, and thiols in the presence of a base such as triethylamine.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Thioureas, carbamates, and thiocarbamates.

    Hydrolysis: 2-(4-isothiocyanatophenyl)acetic acid.

    Reduction: 2-(4-aminophenyl)acetate.

Mechanism of Action

The mechanism of action of ethyl 2-(4-isothiocyanatophenyl)acetate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity allows the compound to modify the function of target proteins and enzymes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(4-isothiocyanatophenyl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the isothiocyanate and ethyl ester functionalities, which provide a balance of reactivity and stability for various applications.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

ethyl 2-(4-isothiocyanatophenyl)acetate

InChI

InChI=1S/C11H11NO2S/c1-2-14-11(13)7-9-3-5-10(6-4-9)12-8-15/h3-6H,2,7H2,1H3

InChI Key

QEBRCXKNRYGSOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)N=C=S

Origin of Product

United States

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